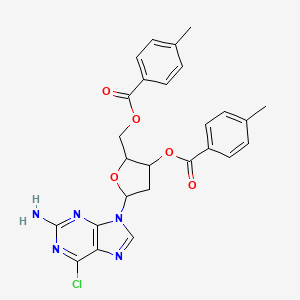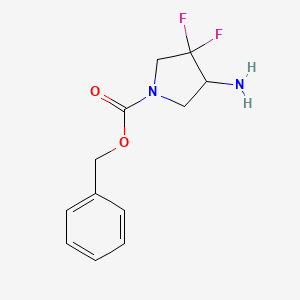
3-fluoro-4-methyl-N-(pentan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methyl-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and an N-(pentan-2-yl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Aromatic Nucleophilic Substitution: : One common method to synthesize 3-fluoro-4-methyl-N-(pentan-2-yl)aniline involves the nucleophilic substitution of a fluorinated aromatic compound. For example, starting with 3-fluoro-4-methylaniline, the N-(pentan-2-yl) group can be introduced via an alkylation reaction using an appropriate alkyl halide under basic conditions.
-
Reductive Amination: : Another method involves the reductive amination of 3-fluoro-4-methylbenzaldehyde with pentan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and automated alkylation processes are often employed to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present in a precursor) to an amine is a common step in the synthesis of this compound.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: 3-fluoro-4-methylbenzoic acid.
Reduction: 3-fluoro-4-methyl-N-(pentan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-fluoro-4-methyl-N-(pentan-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of dyes and polymers.
Mécanisme D'action
The mechanism by which 3-fluoro-4-methyl-N-(pentan-2-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the N-(pentan-2-yl) group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methylaniline: Lacks the N-(pentan-2-yl) group, making it less lipophilic.
4-Fluoro-3-methylaniline: Similar structure but with different substitution pattern, affecting its reactivity and applications.
N-(Pentan-2-yl)aniline: Lacks the fluorine and methyl groups, resulting in different chemical properties.
Uniqueness
3-Fluoro-4-methyl-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern, which combines the electronic effects of the fluorine atom with the steric and lipophilic effects of the N-(pentan-2-yl) group. This combination can lead to unique reactivity and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H18FN |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
3-fluoro-4-methyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H18FN/c1-4-5-10(3)14-11-7-6-9(2)12(13)8-11/h6-8,10,14H,4-5H2,1-3H3 |
Clé InChI |
OALGNSYESDHXSX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NC1=CC(=C(C=C1)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)
![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)
![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)



![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B12097478.png)

![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)
